Isosorbide-2-(butylcarbamate)-5-benzoate
Description
Isosorbide-2-(butylcarbamate)-5-benzoate (compound 57 in ) is a chemically modified derivative of isosorbide, a bicyclic sugar alcohol derived from renewable resources like starch. This compound features a butylcarbamate group at the 2-position and a benzoate ester at the 5-position of the isosorbide backbone. The compound has been investigated primarily for its role as a butyrylcholinesterase (BuChE) inhibitor, with applications in neurodegenerative disorders such as Alzheimer’s disease .
Properties
Molecular Formula |
C18H23NO6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-6-(butan-2-ylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] benzoate |
InChI |
InChI=1S/C18H23NO6/c1-3-11(2)19-18(21)25-14-10-23-15-13(9-22-16(14)15)24-17(20)12-7-5-4-6-8-12/h4-8,11,13-16H,3,9-10H2,1-2H3,(H,19,21)/t11?,13-,14+,15-,16-/m1/s1 |
InChI Key |
PEHJQBISUGKFJH-IXCHPVQKSA-N |
Isomeric SMILES |
CCC(C)NC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)NC(=O)OC1COC2C1OCC2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Isosorbide-2-(butylcarbamate)-5-benzoate belongs to a family of isosorbide derivatives modified at positions 2 (carbamate) and 5 (ester/nitrate). Key structural analogs include:
Key Structural Differences:
- Carbamate Chain Length: The 2-position substituent varies in alkyl/aryl chain length (e.g., methyl, ethyl, butyl, benzyl).
- 5-Position Functional Group: Benzoate esters (compounds 51, 57) introduce aromaticity and electron-withdrawing effects, whereas mononitrate groups (compounds 154, 156) may confer vasodilatory properties, akin to clinical nitrates like isosorbide mononitrate .
In Vitro Pharmacological Activity
In the Ellman assay, which measures cholinesterase inhibition, compound 57 demonstrated notable BuChE inhibitory activity in human and mouse plasma. Comparative findings include:
- Potency Hierarchy : Benzylcarbamate derivatives (e.g., compound 51) showed moderate activity, while butylcarbamate variants (compound 57) exhibited enhanced potency, likely due to improved hydrophobic interactions with BuChE’s peripheral anionic site .
- Role of 5-Position Substituent: Benzoate-containing compounds (51, 57) outperformed mononitrate analogs (154, 156) in BuChE inhibition, suggesting that the benzoate group stabilizes enzyme-ligand interactions through π-π stacking or hydrogen bonding .
In Vivo Pharmacological Profiling
Compound 57 was among the most potent analogs selected for in vivo testing in a murine model. Key observations:
- Bioavailability : The butylcarbamate group in compound 57 likely enhances lipophilicity, promoting blood-brain barrier penetration compared to shorter-chain analogs (e.g., methylcarbamate, compound 159) .
- Safety Profile: Unlike mononitrate derivatives (e.g., compound 156), which may induce hypotension via nitric oxide release, benzoate-containing compounds (57) avoid cardiovascular side effects, making them safer for chronic use .
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